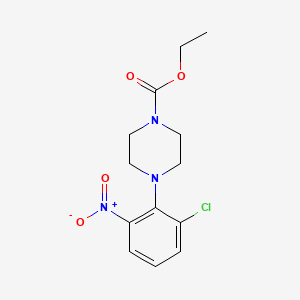![molecular formula C12H13NO2S B11488328 2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]-](/img/structure/B11488328.png)
2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]- is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinolinone core with a 4-[(2-hydroxyethyl)thio]methyl substituent, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]- typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the 4-[(2-hydroxyethyl)thio]methyl Group: This step involves the nucleophilic substitution of a suitable leaving group at the 4-position of the quinolinone core with 2-hydroxyethylthiol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the quinolinone core, potentially converting it to the corresponding tetrahydroquinoline derivative.
Substitution: The hydroxyl group in the 2-hydroxyethyl moiety can participate in substitution reactions, forming various ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Ethers and esters of the 2-hydroxyethyl group.
科学研究应用
2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable lead compound in drug discovery.
Medicine: Its derivatives are investigated for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinolinone core can intercalate with DNA, inhibiting DNA replication and transcription. The 4-[(2-hydroxyethyl)thio]methyl group can enhance the compound’s binding affinity and selectivity for certain targets, modulating their activity and leading to the observed biological effects.
相似化合物的比较
2(1H)-Quinolinone: The parent compound without the 4-[(2-hydroxyethyl)thio]methyl substituent.
4-Methylquinolinone: A derivative with a methyl group at the 4-position instead of the 4-[(2-hydroxyethyl)thio]methyl group.
4-Hydroxyquinolinone: A derivative with a hydroxyl group at the 4-position.
Uniqueness: 2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]- is unique due to the presence of the 4-[(2-hydroxyethyl)thio]methyl group, which imparts distinct chemical reactivity and biological activity. This substituent enhances the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C12H13NO2S |
|---|---|
分子量 |
235.30 g/mol |
IUPAC 名称 |
4-(2-hydroxyethylsulfanylmethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO2S/c14-5-6-16-8-9-7-12(15)13-11-4-2-1-3-10(9)11/h1-4,7,14H,5-6,8H2,(H,13,15) |
InChI 键 |
RNYIPPJANSFKBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11488248.png)
![N-[2-(1-adamantylthio)ethyl]-2,2-diphenylacetamide](/img/structure/B11488250.png)
![1-methyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B11488253.png)
![N-(2-cyanophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11488273.png)
![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-fluorophenyl)acetamide]](/img/structure/B11488274.png)
![ethyl 5-{[4-(4-bromo-1H-pyrazol-1-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11488276.png)

![2-amino-7-(thiophen-3-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11488282.png)
![3-(2-Chloro-5-nitrophenyl)-3-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]propanoic acid](/img/structure/B11488284.png)
![2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11488286.png)

![N-[(3,5-dimethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488305.png)
![ethyl 4-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B11488338.png)
![Methyl 4-{4-oxo-3-[2-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroquinazolin-2-yl}benzoate](/img/structure/B11488343.png)
